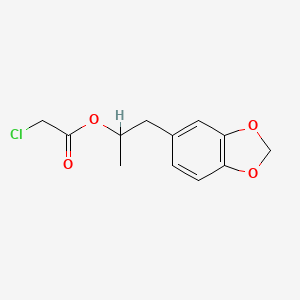
1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl chloroacetate is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl chloroacetate typically involves the reaction of 1-(2H-1,3-Benzodioxol-5-yl)propan-2-ol with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yields of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl chloroacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The benzodioxole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents, such as potassium permanganate or chromium trioxide, can be used for oxidation reactions, while reducing agents, such as sodium borohydride or lithium aluminum hydride, can be used for reduction reactions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The major products are 1-(2H-1,3-Benzodioxol-5-yl)propan-2-ol and chloroacetic acid.
Oxidation and Reduction: The major products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl chloroacetate has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. It can be used to introduce the benzodioxole moiety into target molecules, which can enhance their chemical and physical properties.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes.
Medicine: The compound has potential applications in drug discovery and development. It can be used as a starting material for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl chloroacetate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, and nucleic acids, to exert its effects. The benzodioxole moiety can enhance the compound’s binding affinity and specificity for its targets, leading to improved efficacy and selectivity.
Comparaison Avec Des Composés Similaires
1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl chloroacetate can be compared with other similar compounds, such as:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound has a similar benzodioxole moiety but differs in the length and structure of the alkyl chain.
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): This compound is a synthetic cathinone with structural similarities to this compound but has different pharmacological properties.
1-(1,3-Benzodioxol-5-yl)butan-2-one: This compound has a similar benzodioxole moiety but differs in the position and structure of the functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
521098-02-2 |
|---|---|
Formule moléculaire |
C12H13ClO4 |
Poids moléculaire |
256.68 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)propan-2-yl 2-chloroacetate |
InChI |
InChI=1S/C12H13ClO4/c1-8(17-12(14)6-13)4-9-2-3-10-11(5-9)16-7-15-10/h2-3,5,8H,4,6-7H2,1H3 |
Clé InChI |
PDYPUMFSYOYKLM-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC2=C(C=C1)OCO2)OC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]-](/img/structure/B14250594.png)
![3,3'-Diethoxy-5,5'-bis[(4-hydroxyphenyl)methyl][1,1'-biphenyl]-2,2'-diol](/img/structure/B14250601.png)
![Naphtho[2,1-b]furan-2-acetic acid, 1-methyl-](/img/structure/B14250609.png)
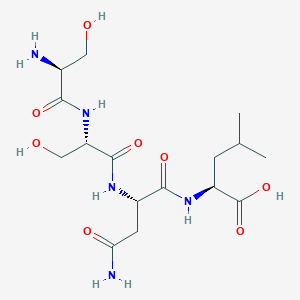
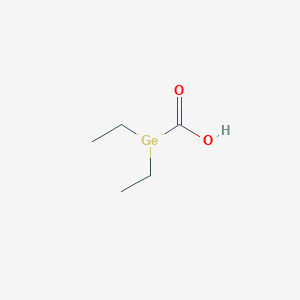
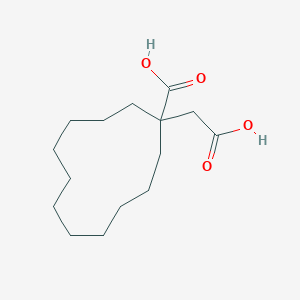
![[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride](/img/structure/B14250640.png)

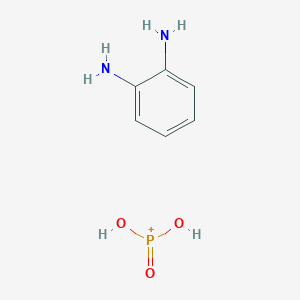
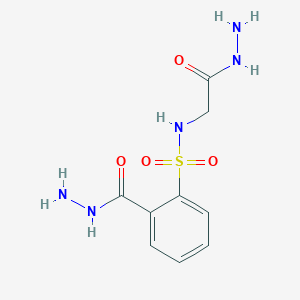
![2-[[(E)-1-hydroxy-3-oxo-3-phenylprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14250660.png)
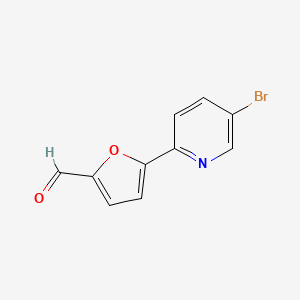
![4-{1-[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]ethyl}benzoic acid](/img/structure/B14250675.png)
